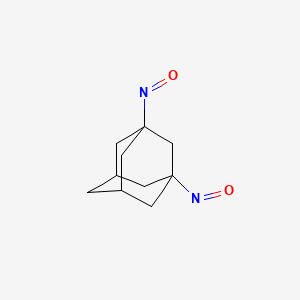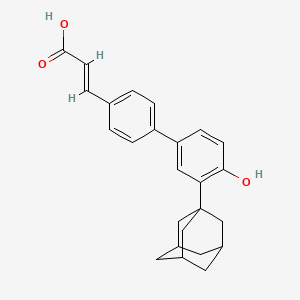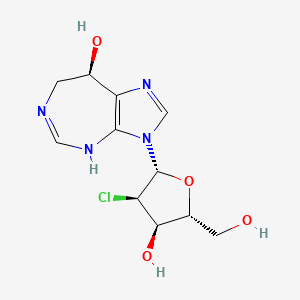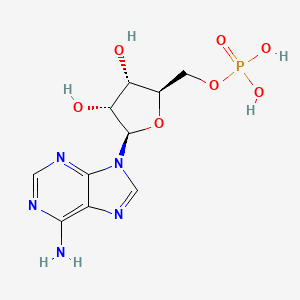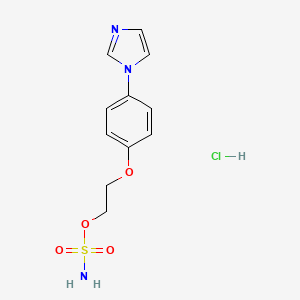
Sulfamic acid, 2-(4-(1H-imidazol-1-yl)phenoxy)ethyl ester, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AHR-16329 is used in ocular pharmacology.
Applications De Recherche Scientifique
Synthesis and Physicochemical Properties
- Sulfamic acid 2-[4-(1H-imidazol-1-yl)phenoxy]ethyl ester monohydrochloride was synthesized and evaluated as a topical carbonic anhydrase inhibitor. It demonstrated excellent properties in terms of water solubility, pKa, carbonic anhydrase inhibition, and partition coefficient, showing significant topical activity in lowering intraocular pressure in rabbits (Lo et al., 1992).
O-(Aminosulfonylation) and Slow Hydrolytic Release
- This compound was involved in the O-(aminosulfonylation) of phenols, leading to the creation of a library of 114 sulfamate esters. A specific conjugate of ethinyl estradiol was prepared using this method, demonstrating hydrolytic stability across various pH values (Yang et al., 2014).
Efficacious N-Protection
- The compound played a role in developing a protecting group strategy for sulfamates in medicinal chemistry. N-protected sulfamates were synthesized, showing stability to various chemical conditions and suitability for multi-step synthesis (Reuillon et al., 2012).
Role in Biotin Synthesis
- It was used in regioselective chlorination as part of a new synthesis approach for biotin, a vital vitamin (Zav’yalov et al., 2006).
Applications in Anion Hosting
- An imidazole-based bisphenol incorporating this compound was characterized for its ability to host anions, showing significant potential in structural chemistry (Nath & Baruah, 2012).
Efficient Acid Catalyst in Esterification
- Sulfamic acid has been recognized for its efficacy as a catalyst in esterification reactions, demonstrating its versatility in organic chemistry (D’Oca et al., 2012).
Structural Studies of Sulfamates
- The crystal structures of sulfamates derived from this compound were analyzed, providing insights into their molecular conformations and potential applications in pharmacology (Kubicki & Codding, 2001).
General Applications of Sulfamic Acid and Sulfamates
- Sulfamic acid, including its derivatives, finds extensive use in chemical cleaning, sulfonation reactions, dyeing, and as a raw material in various industrial processes (Yoshikubo & Suzuki, 2000).
Synthesis and Transformations of Imidazole Oxides
- The compound contributed to the synthesis of new optically active 1H-imidazole oxides, offering a pathway for creating diverse molecular structures (Jasiński et al., 2008).
Catalytic Applications in Organic Synthesis
- It has been used effectively as a catalyst for synthesizing various organic compounds, showcasing its utility in green chemistry (Wang et al., 2004).
Propriétés
Numéro CAS |
136167-33-4 |
|---|---|
Nom du produit |
Sulfamic acid, 2-(4-(1H-imidazol-1-yl)phenoxy)ethyl ester, monohydrochloride |
Formule moléculaire |
C11H14ClN3O4S |
Poids moléculaire |
319.77 g/mol |
Nom IUPAC |
2-(4-imidazol-1-ylphenoxy)ethyl sulfamate;hydrochloride |
InChI |
InChI=1S/C11H13N3O4S.ClH/c12-19(15,16)18-8-7-17-11-3-1-10(2-4-11)14-6-5-13-9-14;/h1-6,9H,7-8H2,(H2,12,15,16);1H |
Clé InChI |
TVOPQAQEJNGAGV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N2C=CN=C2)OCCOS(=O)(=O)N.Cl |
SMILES canonique |
C1=CC(=CC=C1N2C=CN=C2)OCCOS(=O)(=O)N.Cl |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
AHR-16329; AHR 16329; AHR16329 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



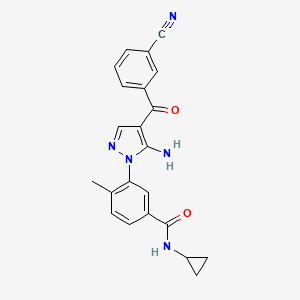
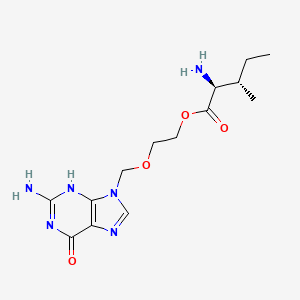
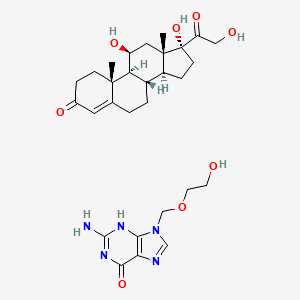
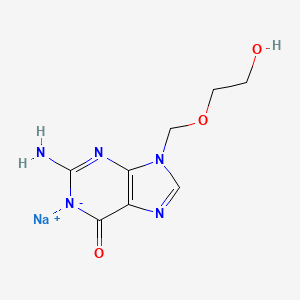
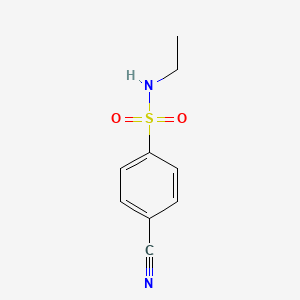
![N-[[1-[(4-Tert-butylpyridin-1-ium-1-yl)methoxymethyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine;dichloride](/img/structure/B1665010.png)
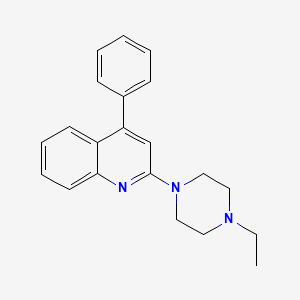
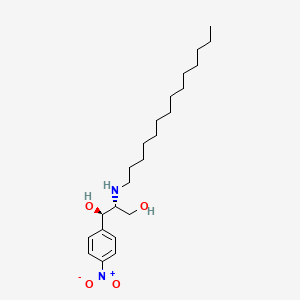
![5-[[4-[2-Hydroxy-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B1665016.png)
![2-[(2,4-dimethoxyphenyl)methylsulfinyl]-N-(2,6-dimethylpyridin-4-yl)pyridine-3-carboxamide](/img/structure/B1665018.png)
